Methyl 3-amino-2-hydroxypropanoate hydrochloride
Overview
Description
Methyl 3-amino-2-hydroxypropanoate hydrochloride is a chemical compound with the molecular formula C4H10ClNO3. It is a derivative of propanoic acid and is commonly used in various chemical and biological research applications. This compound is known for its unique structure, which includes an amino group, a hydroxyl group, and a methyl ester group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-amino-2-hydroxypropanoate hydrochloride can be synthesized through several methods. One common approach involves the esterification of 3-amino-2-hydroxypropanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester form. The resulting product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification methods such as distillation and chromatography. The use of automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-2-hydroxypropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amino esters.
Scientific Research Applications
Methyl 3-amino-2-hydroxypropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of methyl 3-amino-2-hydroxypropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes, influence metabolic pathways, and affect cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Methyl 3-amino-2-hydroxypropanoate hydrochloride can be compared with other similar compounds such as:
Methyl 2-amino-3-hydroxypropanoate: Similar structure but differs in the position of the amino and hydroxyl groups.
Ethyl 3-amino-2-hydroxypropanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Propanoic acid, 3-amino-2-hydroxy-, methyl ester: The non-hydrochloride form of the compound.
Uniqueness: this compound is unique due to its specific combination of functional groups, which provides versatility in chemical reactions and applications. Its hydrochloride form enhances its solubility and stability, making it more suitable for various research and industrial applications .
Properties
IUPAC Name |
methyl 3-amino-2-hydroxypropanoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c1-8-4(7)3(6)2-5;/h3,6H,2,5H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMGYHFYSWICSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186393-00-0 | |
Record name | methyl 3-amino-2-hydroxypropanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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